molecular formula C35H43N3O4 B15078303 Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15078303
M. Wt: 569.7 g/mol
InChI Key: HURBOVORIMZTDL-UHFFFAOYSA-N
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Description

Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with mesityl and phenyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

The synthesis of Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the formation of the pyrazole ring, followed by the introduction of mesityl and phenyl groups. The final step involves the esterification of the pyridine ring with isobutyl groups.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.

    Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.

Scientific Research Applications

Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall chemical behavior

Properties

Molecular Formula

C35H43N3O4

Molecular Weight

569.7 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C35H43N3O4/c1-20(2)18-41-34(39)30-25(8)36-26(9)31(35(40)42-19-21(3)4)32(30)28-17-38(27-13-11-10-12-14-27)37-33(28)29-23(6)15-22(5)16-24(29)7/h10-17,20-21,32,36H,18-19H2,1-9H3

InChI Key

HURBOVORIMZTDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC(C)C)C)C)C(=O)OCC(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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